molecular formula C9H15NO2 B14181909 1-(2-Oxopentan-3-yl)pyrrolidin-2-one CAS No. 925246-40-8

1-(2-Oxopentan-3-yl)pyrrolidin-2-one

Cat. No.: B14181909
CAS No.: 925246-40-8
M. Wt: 169.22 g/mol
InChI Key: DYQQCZNFMAUFMY-UHFFFAOYSA-N
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Description

1-(2-Oxopentan-3-yl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. Pyrrolidin-2-ones are versatile synthons in organic synthesis due to their rich reactivity and are widely used in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 1-(2-Oxopentan-3-yl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed . Industrial production methods often involve the treatment of gamma-butyrolactone with ammonia or primary amines .

Chemical Reactions Analysis

1-(2-Oxopentan-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

1-(2-Oxopentan-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of various compounds. In biology and medicine, it has been studied for its potential antimicrobial, anticancer, and antioxidant activities. Additionally, it is used in the synthesis of pharmaceuticals and as an intermediate in the production of fine chemicals .

Mechanism of Action

The mechanism of action of 1-(2-Oxopentan-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Oxopentan-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolidine-2-one, pyrrolidine-2,5-dione, and prolinol. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct reactivity and applications .

Properties

CAS No.

925246-40-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(2-oxopentan-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-3-8(7(2)11)10-6-4-5-9(10)12/h8H,3-6H2,1-2H3

InChI Key

DYQQCZNFMAUFMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C)N1CCCC1=O

Origin of Product

United States

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